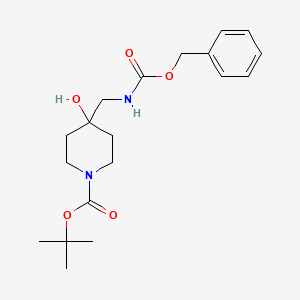
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a bromoethyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-bromoethyl)-2-fluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of flow reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially under basic conditions.
Oxidation and Reduction: The bromoethyl group can be oxidized to form corresponding alcohols or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or ammonia in solvents such as ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Substitution: Formation of 4-(1-hydroxyethyl)-2-fluorobenzene or 4-(1-aminoethyl)-2-fluorobenzene.
Elimination: Formation of 4-(1-bromoethylidene)-2-fluorobenzene.
Oxidation: Formation of 4-(1-carboxyethyl)-2-fluorobenzene.
Scientific Research Applications
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-bromoethyl)-2-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The specific pathways and targets depend on the context of its use, such as in drug development or material synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(bromomethyl)-2-chlorobenzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-4-(1,1-difluoroethyl)benzene
- 1-Bromo-4-(bromomethyl)benzene
Uniqueness
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization. The presence of the bromoethyl group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H7Br2F |
|---|---|
Molecular Weight |
281.95 g/mol |
IUPAC Name |
1-bromo-4-(1-bromoethyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H7Br2F/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 |
InChI Key |
YRCIQSHTWFPCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15306171.png)
amine](/img/structure/B15306190.png)
![2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306192.png)
![3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B15306196.png)


![(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15306220.png)

![3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)
![(2R)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15306236.png)



![5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid](/img/structure/B15306267.png)
